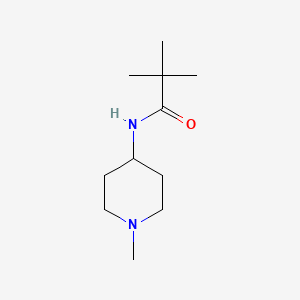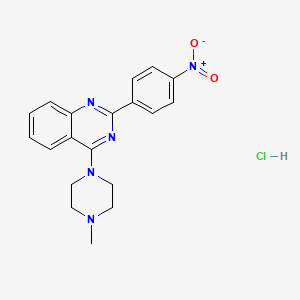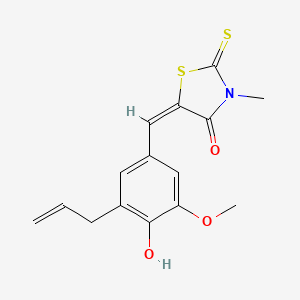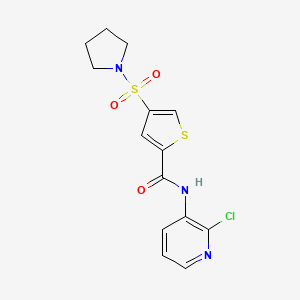
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. DMMP has been shown to have a variety of biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Mecanismo De Acción
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to cause respiratory distress, convulsions, and death in animals when administered at high doses. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to cause changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages as a tool for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize and has a high purity. However, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several limitations as well. It is highly toxic and can be dangerous if not handled properly. Additionally, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has a short half-life in the body, which limits its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research involving 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of new acetylcholinesterase inhibitors based on the structure of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. Another area of interest is the use of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a tool for studying the effects of nerve agents on the nervous system. Additionally, research could be done to investigate the potential therapeutic uses of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide in the treatment of certain neurological disorders.
Métodos De Síntesis
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by the reaction of 2,2-dimethylpropionyl chloride with N-methylpiperidine in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been used as a chemical warfare agent simulant, as it has similar properties to nerve agents such as sarin and VX.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODSNTBYYJVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)

![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)



![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)



![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)